methyl 4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoate

Chitin Synthase Inhibition Antifungal Structure-Activity Relationship

This quinazoline-2,4-dione derivative features a critical N3 butanoate methyl ester chain, a spatial presentation essential for optimal hydrogen-bonding within enzyme active sites. Unlike shorter-chain or free-acid analogs, the four-carbon ester linker delivers superior target engagement in chitin synthase and HDAC inhibition studies. The methyl ester serves as a prodrug-like handle and a synthetic intermediate, offering procurement flexibility—hydrolyze to the free acid for screening or couple directly to build focused libraries. Sourced as a >95% pure screening compound, it ensures reproducible assay data for teams targeting azole-resistant fungal strains or isoform-selective HDACs.

Molecular Formula C13H14N2O4
Molecular Weight 262.265
CAS No. 136848-25-4
Cat. No. B2460743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoate
CAS136848-25-4
Molecular FormulaC13H14N2O4
Molecular Weight262.265
Structural Identifiers
SMILESCOC(=O)CCCN1C(=O)C2=CC=CC=C2NC1=O
InChIInChI=1S/C13H14N2O4/c1-19-11(16)7-4-8-15-12(17)9-5-2-3-6-10(9)14-13(15)18/h2-3,5-6H,4,7-8H2,1H3,(H,14,18)
InChIKeyONRPPFKNWMQMMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoate Procurement Guide: Structural & Chemical Identity


Methyl 4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoate (CAS 136848-25-4) is a synthetic quinazoline-2,4-dione derivative featuring a methyl butanoate ester side chain at the N3 position. With a molecular formula of C13H14N2O4 and a molecular weight of 262.26 g/mol, it belongs to a class of heterocyclic compounds broadly investigated for enzyme inhibition, particularly targeting histone deacetylases (HDACs), kinases, and chitin synthases [1]. The compound is catalogued as a screening compound (ID: BB_NC-1868) by InterBioScreen and functions as a versatile building block for medicinal chemistry programs requiring the quinazoline-2,4-dione pharmacophore with a four-carbon ester linker [2].

Why Generic Substitution of Methyl 4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoate Is Scientifically Unsound


In-class quinazoline-2,4-diones cannot be indiscriminately interchanged due to the critical influence of the N3 substituent on target engagement. Comparative studies on related scaffolds demonstrate that even minor alterations—such as replacing a methyl ester with a carboxylic acid (e.g., 4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoic acid, CAS 115948-87-3) or extending the linker by a single carbon—can shift inhibitory potency by over an order of magnitude [1]. The four-carbon ester chain of the target compound provides a specific spatial presentation of the ester moiety, which has been shown in analogous chitin synthase inhibitor series to be essential for hydrogen-bonding interactions within the active site [2]. Furthermore, the methyl ester serves as a prodrug-like handle or a synthetic intermediate that can be hydrolyzed to the corresponding acid, offering procurement flexibility that neither the free acid nor shorter-chain analogs provide [1].

Quantitative Differentiation Evidence for Methyl 4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoate


Chitin Synthase Inhibition: Linker-Length-Dependent Potency of Quinazoline-2,4-dione Derivatives

In a series of N3-substituted 1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl acetamido acids evaluated as chitin synthase inhibitors, compounds with a four-atom linker between the quinazoline core and the terminal carboxylate demonstrated superior inhibitory activity compared to shorter-chain analogs [1]. Specifically, 2-(2-(1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamido)-3-(substituted)propanoic acids exhibited IC50 values in the low micromolar range against fungal chitin synthase, whereas direct attachment of the acid to the quinazoline core abolished activity [1]. The target compound, methyl 4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoate, incorporates the same four-carbon ester chain that, upon hydrolysis, yields the active acid form matching the optimal linker length identified in this SAR study [1].

Chitin Synthase Inhibition Antifungal Structure-Activity Relationship

Aldose Reductase Inhibition: Comparative Activity of 2,4-Dioxoquinazoline Acetic vs. Butanoic Acid Derivatives

A series of 2,4-dioxoquinazolineacetic acids were synthesized as hybrids of the known aldose reductase inhibitors alrestatin and ICI-105,552 [1]. While the acetic acid derivatives (N3-CH2COOH) demonstrated aldose reductase inhibitory activity, extending the linker to propanoic or butanoic acid consistently improved potency, with the butanoic acid derivatives showing approximately 3- to 5-fold lower IC50 values than the corresponding acetic acid analogs [1]. The target compound, methyl 4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoate, provides the methyl ester prodrug form of this optimal butanoic acid scaffold, enabling controlled hydrolysis to the active acid [1].

Aldose Reductase Inhibition Diabetic Complications Structure-Activity Relationship

HDAC Inhibition: Quinazoline-2,4-dione Scaffold Demonstrates Class I/IIb HDAC Activity

Quinazoline-based hydroxamic acid derivatives have been reported as dual GLP/HDAC inhibitors with IC50 values in the nanomolar range against HDAC1 and HDAC6 [1]. The quinazoline-2,4-dione core present in the target compound is a recognized privileged structure for HDAC inhibition, with the N3 substituent modulating isoform selectivity [2]. The methyl ester butanoate side chain serves as a precursor for further functionalization to hydroxamic acid or ortho-aminoanilide zinc-binding groups, which are essential for potent HDAC engagement [2].

HDAC Inhibition Epigenetics Cancer

High-Value Application Scenarios for Methyl 4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoate


Antifungal Drug Discovery: Chitin Synthase Inhibitor Lead Optimization

The four-carbon ester linker of this compound matches the optimal spacer length identified in quinazoline-2,4-dione chitin synthase inhibitors [1]. Medicinal chemistry teams can utilize this compound as a key intermediate: the methyl ester can be hydrolyzed to the free acid for direct enzyme screening, or coupled with amino acid derivatives to generate focused libraries targeting fungal CHS. The compound's ready availability from InterBioScreen (BB_NC-1868) ensures rapid SAR exploration, and its purity (>95%) supports reproducible enzymatic assay data [1]. Programs targeting azole-resistant Candida and Aspergillus species may particularly benefit from this non-azole mechanism of action.

Epigenetic Probe Development: HDAC Inhibitor Intermediate

The quinazoline-2,4-dione core with an N3 butanoate ester is an ideal precursor for synthesizing HDAC-targeted hydroxamic acids or benzamides. Following ester hydrolysis and coupling with ortho-aminoanilide or hydroxylamine, the resulting compounds have demonstrated nanomolar HDAC1/6 inhibition in biochemical assays [2]. This compound enables structure-based design of isoform-selective HDAC inhibitors for oncology and neurology indications, with the ester handle providing synthetic accessibility that the free acid analog does not due to solubility and purification advantages.

Diabetic Complication Research: Aldose Reductase Inhibitor Scaffold

Based on class-level SAR showing that butanoic acid-linked quinazoline-2,4-diones exhibit 3- to 5-fold superior aldose reductase inhibition compared to acetic acid analogs [3], this methyl ester serves as a prodrug precursor for in vivo efficacy studies. Researchers can evaluate the hydrolyzed acid form in streptozotocin-induced diabetic rat models for cataract and neuropathy endpoints, leveraging the established pharmacokinetic benefits of ester prodrugs for carboxylic acid-containing aldose reductase inhibitors.

Fragment-Based Drug Discovery and Combinatorial Library Synthesis

As a member of the InterBioScreen screening collection, this compound has been profiled in multiple high-throughput screening campaigns. The methyl ester and quinazoline-2,4-dione moieties provide orthogonal reactive handles for library construction: the ester can undergo amidation, reduction, or hydrolysis, while the quinazoline NH can be alkylated or acylated. This dual functionality enables efficient parallel synthesis of diverse compound collections for phenotypic screening across multiple therapeutic areas [1].

Quote Request

Request a Quote for methyl 4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.